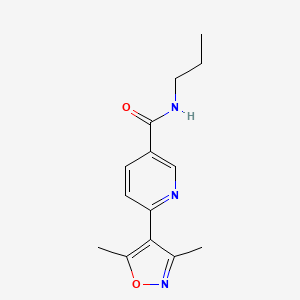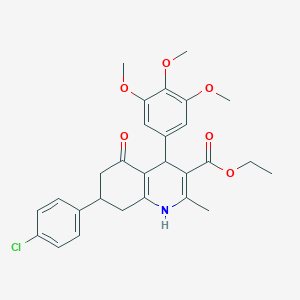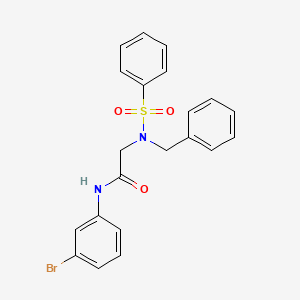![molecular formula C21H24N2O2 B5109920 4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)
4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, commonly known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a potent and selective agonist of the mu-opioid receptor, which is a key target for the development of analgesics and other drugs. In
Mecanismo De Acción
MP-10 exerts its effects by binding to and activating the mu-opioid receptor, which is found in the brain and spinal cord. This activation leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, a neurotransmitter involved in reward and pleasure. MP-10 has been shown to have a higher binding affinity and greater selectivity for the mu-opioid receptor than other opioids, which may contribute to its improved efficacy and reduced side effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, MP-10 has been shown to have other biochemical and physiological effects. It has been found to decrease inflammation and oxidative stress, which may have implications for the treatment of conditions such as arthritis and neurodegenerative diseases. MP-10 has also been shown to have antidepressant and anxiolytic effects, suggesting that it may have potential as a treatment for mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-10 has several advantages for use in lab experiments. It is a highly potent and selective agonist of the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain and other physiological processes. Its synthesis method has been optimized for high yields and purity, making it suitable for large-scale production. However, there are also limitations to the use of MP-10 in lab experiments. Its effects are primarily mediated by the mu-opioid receptor, which may limit its usefulness for studying other receptors or pathways. Additionally, the use of any opioid agonist carries the risk of addiction and abuse, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for research on MP-10. One area of interest is the development of novel analgesics based on the structure of MP-10, which may have improved efficacy and reduced side effects compared to traditional opioids. Another area of interest is the exploration of MP-10's potential therapeutic applications beyond pain, such as in the treatment of mood disorders or neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of MP-10 and its mechanisms of action, which may lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of MP-10 involves several steps, starting with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-(4-methylpiperidin-1-yl)benzamide in the presence of a base such as triethylamine to produce MP-10. This synthesis method has been optimized to produce high yields of pure MP-10, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain. The mu-opioid receptor is involved in the modulation of pain perception, and drugs that target this receptor have been used for centuries to treat pain. MP-10 has shown promising results in preclinical studies as a potent analgesic, with greater efficacy and fewer side effects than traditional opioids such as morphine.
Propiedades
IUPAC Name |
4-methyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-6-8-17(9-7-15)20(24)22-19-5-3-4-18(14-19)21(25)23-12-10-16(2)11-13-23/h3-9,14,16H,10-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYPIRSMVSFSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)

![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)

![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)

![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)

![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5109951.png)